![molecular formula C18H18F3NO2S B2900517 3-(phenylthio)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide CAS No. 1105211-97-9](/img/structure/B2900517.png)
3-(phenylthio)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide
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Overview
Description
The compound “3-(phenylthio)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of such compounds often involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of various functional groups. The trifluoromethyl group, for instance, contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the trifluoromethyl group. Trifluoromethylation of carbon-centered radical intermediates is a common reaction in this context .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Mechanism of Action
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials
Mode of Action
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound may interact with its targets through a radical mechanism.
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in various biochemical processes
Result of Action
The trifluoromethyl group is known to play a significant role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may have significant effects at the molecular and cellular levels.
Advantages and Limitations for Lab Experiments
One of the main advantages of PTM is its specificity towards 3-(phenylthio)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide. It has been shown to selectively inhibit this compound without affecting other methyltransferases. This specificity makes PTM a valuable tool for investigating the role of this compound in various diseases. However, one of the limitations of PTM is its low solubility in water, which can make it challenging to use in some lab experiments.
Future Directions
There are several future directions for the use of PTM in scientific research. One potential direction is the development of PTM-based therapeutics for cancer and cardiovascular diseases. PTM has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another future direction is the investigation of the role of 3-(phenylthio)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide in other diseases, such as neurodegenerative diseases and autoimmune diseases. PTM can be a valuable tool in these studies, as it can selectively inhibit this compound and help elucidate their role in disease pathogenesis.
Synthesis Methods
The synthesis of PTM involves a multi-step process that begins with the reaction of 3-(trifluoromethyl)phenol with ethylene oxide to form 2-(3-(trifluoromethyl)phenoxy)ethanol. This intermediate is then reacted with thionyl chloride to form 2-(3-(trifluoromethyl)phenoxy)ethyl chloride. The final step involves the reaction of 2-(3-(trifluoromethyl)phenoxy)ethyl chloride with N-(3-phenylthiopropyl)acetamide to form PTM.
Scientific Research Applications
PTM has shown promising results in various scientific research applications. It has been shown to inhibit the activity of 3-(phenylthio)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide, which play a crucial role in gene expression regulation. PTM has been used in various studies to investigate the role of this compound in different diseases, including cancer and cardiovascular diseases. PTM has also been used in the development of potential therapeutics for these diseases.
properties
IUPAC Name |
3-phenylsulfanyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2S/c19-18(20,21)14-5-4-6-15(13-14)24-11-10-22-17(23)9-12-25-16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCXXAQZGZSZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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